

Physical and chemical properties of 3,4,5-Trifluorobenzyl bromide

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Compound of Interest

Compound Name: **3,4,5-Trifluorobenzyl bromide**

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An In-depth Technical Guide to 3,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluorinated phenyl ring and reactive bromomethyl group make it a valuable building block for the introduction of the 3,4,5-trifluorobenzyl moiety into a wide range of molecules. This substitution can substantially modify the physicochemical and biological properties of the parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **3,4,5-Trifluorobenzyl bromide**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3,4,5-Trifluorobenzyl bromide** is presented in the table below. The data has been compiled from various chemical suppliers and databases. It is important to note that an experimental melting point for the 3,4,5-isomer is not consistently reported in the literature.

Property	Value	Reference(s)
Molecular Formula	$C_7H_4BrF_3$	[1] [2]
Molecular Weight	225.01 g/mol	[1] [2]
Appearance	Light yellow to brown clear liquid	[1]
Density	1.689 - 1.71 g/mL at 25 °C	[1]
Boiling Point	44-46 °C at 1 mmHg	[2]
Refractive Index (n _{20/D})	1.5050 - 1.51	[1]
CAS Number	220141-72-0	[1] [2]
Purity	≥ 95-97% (GC)	[1]
Solubility	Soluble in various organic solvents.	[1]

Note: Specific quantitative solubility data in common organic solvents like THF, DCM, and methanol is not readily available in the searched literature.

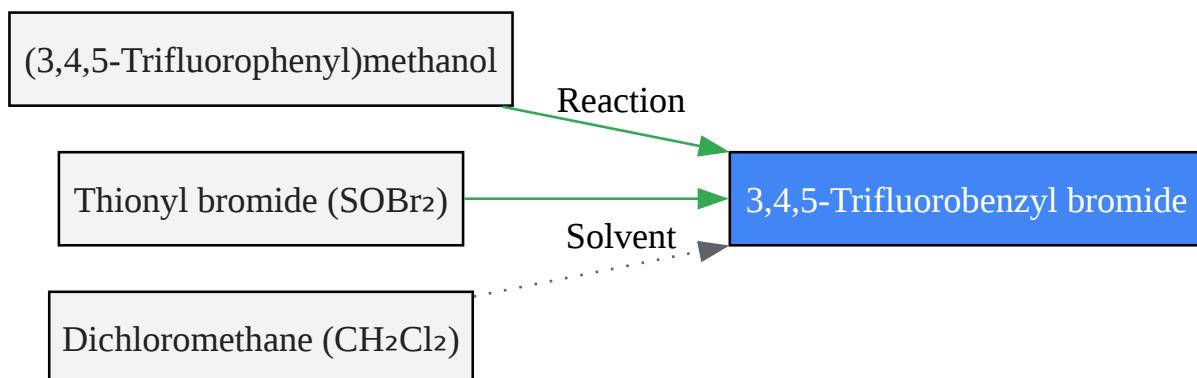
Synthesis of 3,4,5-Trifluorobenzyl Bromide

A common and efficient method for the synthesis of **3,4,5-Trifluorobenzyl bromide** involves the bromination of (3,4,5-Trifluorophenyl)methanol.

Experimental Protocol:

To a solution of (3,4,5-Trifluorophenyl)methanol (40 mmol) in dichloromethane (CH_2Cl_2) (150 ml), a solution of thionyl bromide ($SOBr_2$) (6.16 ml, 80 mmol) in CH_2Cl_2 (50 ml) is added slowly. The reaction mixture is stirred at room temperature for 16 hours. After the reaction is complete, the mixture is carefully poured into ice-water (200 ml). The organic layer is separated, washed with saturated sodium bicarbonate ($NaHCO_3$) solution (2 x 200 ml) and then with water (200 ml). The organic layer is dried over anhydrous magnesium sulfate ($MgSO_4$) and the solvent is removed by evaporation to yield **3,4,5-Trifluorobenzyl bromide** as a pale yellow oil in

quantitative yield.[2] The crude product is often used in subsequent reactions without further purification.[2]



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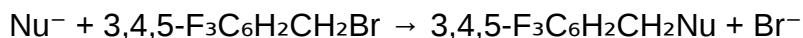
Caption: Synthesis of **3,4,5-Trifluorobenzyl bromide**.

Chemical Reactivity and Experimental Protocols

The primary utility of **3,4,5-Trifluorobenzyl bromide** in synthetic chemistry stems from its reactivity as an electrophile in nucleophilic substitution reactions.[1] The benzylic bromide is a good leaving group, facilitating the attack of a wide range of nucleophiles on the methylene carbon.

Nucleophilic Substitution Reactions

General Reaction Scheme:



Where Nu^- represents a nucleophile.

While specific, detailed experimental protocols for the reaction of **3,4,5-Trifluorobenzyl bromide** with various nucleophiles were not found in the initial searches, general procedures for similar benzyl bromides are well-established. Below are generalized protocols for common nucleophilic substitution reactions. Researchers should optimize these conditions for their specific substrates.

1. Reaction with Amines (N-Alkylation):

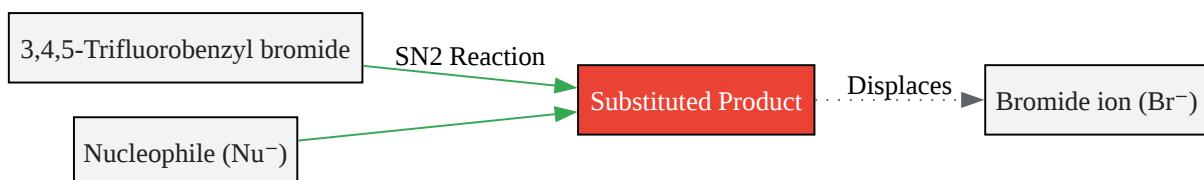
- General Protocol: To a solution of the amine (1.0-1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (1.5-2.0 equivalents) is added. **3,4,5-Trifluorobenzyl bromide** (1.0 equivalent) is then added, and the mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction is then worked up by quenching with water and extracting the product with an organic solvent.

2. Reaction with Thiols (S-Alkylation):

- General Protocol: The thiol (1.0-1.2 equivalents) is dissolved in a solvent like ethanol, DMF, or THF. A base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K_2CO_3) (1.1-1.5 equivalents) is added to deprotonate the thiol. **3,4,5-Trifluorobenzyl bromide** (1.0 equivalent) is then added to the resulting thiolate solution, and the reaction is stirred at room temperature or gently heated. Workup typically involves quenching with water and extraction of the thioether product.

3. Reaction with Cyanide (Cyanation):

- General Protocol: **3,4,5-Trifluorobenzyl bromide** (1.0 equivalent) is reacted with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents) in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to facilitate the substitution. Caution must be exercised due to the high toxicity of cyanide salts.



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